molecular formula C17H23NO5 B8161239 tert-Butyl 3-((4-formyl-2-methoxyphenoxy)methyl)azetidine-1-carboxylate

tert-Butyl 3-((4-formyl-2-methoxyphenoxy)methyl)azetidine-1-carboxylate

Cat. No.: B8161239
M. Wt: 321.4 g/mol
InChI Key: PHCLEAAQZMIBPB-UHFFFAOYSA-N
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Description

tert-Butyl 3-((4-formyl-2-methoxyphenoxy)methyl)azetidine-1-carboxylate is a synthetic organic compound that features a unique azetidine ring structure

Preparation Methods

The synthesis of tert-Butyl 3-((4-formyl-2-methoxyphenoxy)methyl)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of 4-formyl-2-methoxyphenol with an appropriate azetidine derivative under controlled conditions. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar steps but are optimized for larger scale synthesis with considerations for cost, yield, and safety.

Chemical Reactions Analysis

tert-Butyl 3-((4-formyl-2-methoxyphenoxy)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents, bases, and acids, depending on the specific reaction being carried out. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

tert-Butyl 3-((4-formyl-2-methoxyphenoxy)methyl)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((4-formyl-2-methoxyphenoxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring structure can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. The formyl and methoxy groups can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

tert-Butyl 3-((4-formyl-2-methoxyphenoxy)methyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 3-((4-formylphenoxy)methyl)azetidine-1-carboxylate: Lacks the methoxy group, which may result in different reactivity and applications.

    tert-Butyl 3-((4-methoxyphenoxy)methyl)azetidine-1-carboxylate: Lacks the formyl group, affecting its potential interactions and uses.

    tert-Butyl 3-((4-formyl-2-methoxyphenoxy)methyl)pyrrolidine-1-carboxylate: Contains a pyrrolidine ring instead of an azetidine ring, which can influence its chemical properties and biological activity.

Properties

IUPAC Name

tert-butyl 3-[(4-formyl-2-methoxyphenoxy)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(20)18-8-13(9-18)11-22-14-6-5-12(10-19)7-15(14)21-4/h5-7,10,13H,8-9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCLEAAQZMIBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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